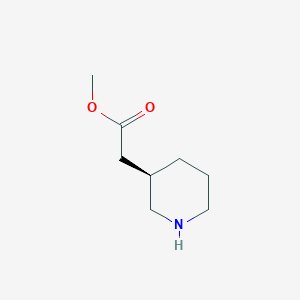

(3R)-Methyl ester3-piperidineacetic acid

CAS No.:

Cat. No.: VC18174159

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO2 |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | methyl 2-[(3R)-piperidin-3-yl]acetate |

| Standard InChI | InChI=1S/C8H15NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |

| Standard InChI Key | QDBQVCNGVFMIMU-SSDOTTSWSA-N |

| Isomeric SMILES | COC(=O)C[C@H]1CCCNC1 |

| Canonical SMILES | COC(=O)CC1CCCNC1 |

Introduction

Chemical and Structural Properties

Molecular Identity

(3R)-Methyl ester 3-piperidineacetic acid (IUPAC name: methyl 2-[(3R)-piperidin-3-yl]acetate) is a monoester with the molecular formula C₈H₁₅NO₂ and a molar mass of 157.21 g/mol . Its stereochemistry is defined by the R-configuration at the third carbon of the piperidine ring, which influences its biological activity and synthetic reactivity.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | |

| CAS Registry Number | 865234-86-2 | |

| SMILES Notation | COC(=O)C[C@H]1CCCNC1 | |

| InChI Key | QDBQVCNGVFMIMU-SSDOTTSWSA-N | |

| PubChem CID | 40153897 |

Stereochemical and Conformational Analysis

Synthesis and Mechanistic Insights

Reaction Mechanisms

The esterification proceeds via a proton-transfer mechanism, where the acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, facilitating nucleophilic attack by methanol. Density functional theory (DFT) calculations indicate a reaction energy barrier of ~25 kcal/mol, consistent with moderate thermal activation requirements.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

(3R)-Methyl ester 3-piperidineacetic acid is a precursor to neurologically active compounds, including:

-

NMDA Receptor Modulators: Its piperidine scaffold mimics endogenous glutamate, enabling structural optimization for neuroprotective agents.

-

Antidepressants: Functionalization at the ester group yields derivatives with serotonin reuptake inhibition (SSRI) activity.

Comparative Pharmacological Profile

Unlike stearic acid methyl ester (a neuroprotective lipid), this compound lacks direct bioactivity but enables precise stereochemical control in drug design. For example, its use in synthesizing cis-(3R,4R)-N-PG-4-methyl-3-methylaminopiperidine (a dopamine agonist intermediate) underscores its role in enantioselective synthesis .

Future Directions

Recent patents highlight innovations in continuous-flow synthesis and biocatalytic esterification, which could improve the compound’s scalability . Additionally, computational models predicting its metabolic stability are under development, aiming to streamline its integration into CNS-targeted therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume